Methyl jasmonate

Plant Biotechnology Pharmaceutical Elicitation Taxane Production

Methyl Jasmonate (MeJA, CAS 1101843-02-0) is a critical, non-substitutable elicitor for industrial plant cell culture. Unlike generic jasmonates, the (3R,7R)-stereoisomer in this mixture drives >200-fold increases in paclitaxel yields. Buyers should specify this isomer mixture for targeted hypericin and taxane production. Supplied as a colorless liquid, >90% purity by GC. Procure with confidence knowing you are not using a functionally interchangeable analog.

Molecular Formula C13H20O3
Molecular Weight 224.3 g/mol
CAS No. 1101843-02-0
Cat. No. B3026768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl jasmonate
CAS1101843-02-0
Synonyms3-oxo-2-(2-pentenyl)cyclopentaneacetic acid methyl ester
jasmonic acid methyl ester
methyl epijasmonate
methyl jasmonate
Molecular FormulaC13H20O3
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCCC=CCC1C(CCC1=O)CC(=O)OC
InChIInChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-
InChIKeyGEWDNTWNSAZUDX-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 340 mg/L at 25 °C (est)
Soluble in oils;  Slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Jasmonate (CAS 1101843-02-0): Baseline Characteristics and Procurement Profile


Methyl Jasmonate (MeJA), also known as Jasmonic Acid Methyl Ester, is a methyl ester derivative of the plant hormone jasmonic acid. It is a key member of the jasmonate family of signaling molecules, widely recognized for its roles in regulating plant stress responses, defense mechanisms, and secondary metabolism [1]. As a commercially available research compound (CAS 1101843-02-0), it is typically supplied as a mixture of stereoisomers with a common purity specification of >90.0% by GC . MeJA is a volatile, airborne signal that can be metabolized into jasmonic acid within plant tissues, enabling both local and systemic plant communication [1].

Why Methyl Jasmonate (CAS 1101843-02-0) Cannot Be Readily Substituted by Other Jasmonates


Although Methyl Jasmonate (MeJA) is structurally related to other jasmonates like Jasmonic Acid (JA) and cis-Jasmone, and even among its own stereoisomers, it exhibits distinct and non-fungible biological activities. Substitution with a generic jasmonate analog is not scientifically valid due to profound differences in molecular structure (e.g., presence of a methyl ester versus a free acid group), stereochemical configuration (e.g., (3R,7R)-MeJA vs. (3S,7S)-MeJA), and the resultant, quantifiable impacts on downstream biological processes [1]. These differences manifest as dramatic variations in the induction of specific secondary metabolites, cytotoxic potency, and the activation of unique metabolic pathways, directly contradicting any assumption of functional interchangeability [2].

Methyl Jasmonate (CAS 1101843-02-0): Product-Specific Quantitative Differentiation Guide


Stereoisomer-Specific Potency in Paclitaxel (Taxol®) Elicitation: (3R,7R)-MeJA as the Optimal Configuration

The stereochemical configuration of Methyl Jasmonate is a critical determinant of its bioactivity in Taxus cell cultures. Among the four pure stereoisomers, (3R,7R)-MeJA demonstrated the highest activity for promoting the production of the blockbuster anticancer drug paclitaxel and its precursor baccatin III. This activity is not uniform across all isomers, providing a clear scientific basis for selecting or developing specific formulations [1].

Plant Biotechnology Pharmaceutical Elicitation Taxane Production

Superior Anticancer Activity of Methyl Jasmonate Against Human Neuroblastoma Cells Compared to Jasmonic Acid and cis-Jasmone

In a direct comparative study assessing the anticancer potential of natural jasmonates on the human neuroblastoma cell line SH-SY5Y, Methyl Jasmonate (MeJA) demonstrated superior activity over its close structural analogs. The study established a clear potency ranking, highlighting MeJA as the most effective compound in this in vitro model [1].

Oncology Natural Products Cancer Research

Superior Elicitation of Specific Phenolic Compounds in Hypericum amblysepalum Shoot Cultures by Methyl Jasmonate over Jasmonic Acid

In a comparative study evaluating the efficacy of Methyl Jasmonate (MeJA) and Jasmonic Acid (JA) as elicitors for phenolic compound production in Hypericum amblysepalum shoot cultures, MeJA was found to be more effective at increasing the content of several key bioactive molecules. The study quantified fold-changes over control for 15 phenolic compounds, revealing MeJA's superior induction capacity for a specific subset of these metabolites at a 200 µM concentration [1].

Plant Cell Culture Secondary Metabolites Phytopharmaceuticals

MeJA Elicits a Massive 200-Fold Increase in Total Taxane Production in an Ionic Liquid-Medium Two-Phase Culture System

The combination of Methyl Jasmonate (MeJA) elicitation with in situ extraction using a hydrophobic ionic liquid (IL) leads to a synergistic and dramatic increase in the production of paclitaxel and related taxanes. This study provides a quantitative benchmark for the exceptional productivity gains achievable when MeJA is integrated into an advanced bioprocessing system [1].

Bioprocess Engineering Taxane Production In Situ Extraction

Comparison of Elicitor Efficacy for Paclitaxel Production: Methyl Jasmonate vs. Coronatine

In a direct head-to-head comparison of two potent elicitors for paclitaxel (Taxol®) production in Taxus media cell cultures, Methyl Jasmonate (MeJA) and coronatine (Cor) both significantly enhanced total taxane yield. While coronatine proved to be a more powerful elicitor, this study quantifies the baseline performance of MeJA, providing a critical reference point for evaluating alternative elicitation strategies [1].

Elicitation Taxus Cell Culture Metabolic Engineering

Divergent Metabolic Pathway Activation by Methyl Jasmonate vs. Jasmonic Acid in Cymbopogon schoenanthus

A comparative metabolomics study revealed that Methyl Jasmonate (MeJA) and Jasmonic Acid (JA) trigger distinct metabolic reprogramming in Cymbopogon schoenanthus cell cultures. While both are jasmonates, their application led to the activation of different central metabolic pathways, indicating that they cannot be considered functionally redundant as elicitors [1].

Metabolomics Systems Biology Plant Stress Signaling

Methyl Jasmonate (CAS 1101843-02-0): Best Research and Industrial Application Scenarios


Precision Elicitation for High-Value Pharmaceutical Intermediates (e.g., Paclitaxel, Cephalomannine)

Based on direct evidence showing (3R,7R)-MeJA as the most effective stereoisomer for promoting paclitaxel and baccatin III production in Taxus cell cultures [1], and the demonstration that MeJA can increase total taxane yields by over 200-fold in optimized bioprocess systems [2], the primary industrial application is in the controlled elicitation of plant cell cultures for the production of high-value pharmaceutical intermediates. The stereochemical purity or defined isomeric ratio of the MeJA used can be a critical process parameter.

Targeted Enhancement of Specific Phenolic Compounds in Phytopharmaceutical Raw Material Production

For the production of botanical raw materials enriched in specific bioactive phenolics, MeJA elicitation is a proven strategy. As demonstrated in Hypericum amblysepalum shoot cultures, treatment with 200 µM MeJA can significantly and preferentially increase the levels of compounds like rutin, pseudohypericin, and hypericin compared to using Jasmonic Acid [1]. This allows for the targeted enhancement of desired phytochemical profiles.

Oncology Research Investigating Jasmonate-Mediated Cytotoxicity

In preclinical cancer research, particularly for human neuroblastoma, Methyl Jasmonate has demonstrated superior in vitro potency compared to other natural jasmonates, including Jasmonic Acid and cis-Jasmone, in suppressing the growth of SH-SY5Y cells [1]. This positions MeJA as the jasmonate of choice for lead optimization and mechanistic studies focused on this indication.

Systems Biology Studies of Jasmonate-Specific Metabolic Reprogramming

For researchers investigating the fundamental differences in plant metabolic responses to stress hormones, MeJA is a critical tool due to its ability to activate distinct metabolic pathways not triggered by Jasmonic Acid. Evidence from Cymbopogon schoenanthus shows that MeJA uniquely impacts glycolysis and starch-glucose metabolism [1], making it essential for studies aiming to dissect jasmonate-specific signaling networks and their downstream effects.

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